2-Bromo-5-octylthieno[3,2-b]thiophene
Overview
Description
2-Bromo-5-octylthieno[3,2-b]thiophene is a compound belonging to the class of thienothiophenes, which are fused thiophene derivatives. These compounds are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-octylthieno[3,2-b]thiophene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can result in altered cellular metabolism, affecting processes such as energy production, lipid metabolism, and detoxification.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, this compound can influence the levels of key metabolites involved in energy production, lipid metabolism, and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . The localization of this compound can influence its ability to interact with specific biomolecules and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-octylthieno[3,2-b]thiophene typically involves the lithiation of 3-bromothiophene followed by the addition of elemental sulfur and an α-haloketone . This method provides good yields and is relatively straightforward. The reaction conditions often include the use of butyllithium (BuLi) as a base and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-octylthieno[3,2-b]thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Organometallic Reagents: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thienothiophenes, while oxidation and reduction reactions can lead to different oxidation states of the thiophene ring .
Scientific Research Applications
2-Bromo-5-octylthieno[3,2-b]thiophene has several scientific research applications, including:
Organic Electronics: Used as building blocks for organic semiconductors in transistors, solar cells, and organic light-emitting diodes (OLEDs).
Material Science: Employed in the development of new materials with unique electronic properties.
Pharmaceutical Research: Investigated for potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-octylthieno[3,2-b]thiophene in its applications is primarily related to its electron-rich thiophene rings. These rings facilitate electron transfer processes, making the compound effective in electronic applications. The presence of the bromine atom also allows for further functionalization, enhancing its versatility .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: A simpler fused thiophene without the bromine and octyl groups.
Dithieno[3,2-b2’,3’-d]thiophene: Contains two fused thiophene rings, offering different electronic properties.
Uniqueness
2-Bromo-5-octylthieno[3,2-b]thiophene is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to other thienothiophenes. The presence of the octyl group enhances its solubility in organic solvents, making it more suitable for certain applications .
Properties
IUPAC Name |
5-bromo-2-octylthieno[3,2-b]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrS2/c1-2-3-4-5-6-7-8-11-9-12-13(16-11)10-14(15)17-12/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWNVLPMHMUGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(S1)C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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